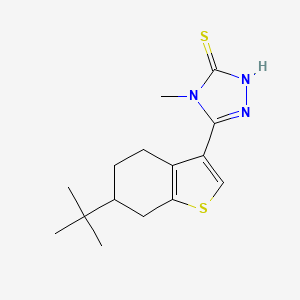![molecular formula C17H19NO4S B6103758 N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, also known as BPTD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the fields of neuroscience and pharmacology. The purpose of
作用机制
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide acts as a selective sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in various physiological processes. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases that involve oxidative stress.
实验室实验的优点和局限性
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of the sigma-1 receptor in various diseases. This compound is also highly selective for the sigma-1 receptor, which means that it does not interact with other receptors in the central nervous system. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide. One direction is to investigate the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate the potential use of this compound in the treatment of various cancers, as it has been shown to have anticancer properties. Additionally, future studies could investigate the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties and are more effective in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its high affinity for the sigma-1 receptor and its neuroprotective effects make it a useful tool for investigating the role of the sigma-1 receptor in various diseases. However, this compound has some limitations for lab experiments, including its short half-life and poor solubility in water. Future studies could investigate the potential use of this compound in the treatment of various neurological disorders and cancers, as well as the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties.
合成方法
The synthesis of N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves a multi-step process that includes the reaction of 2-bromophenol with butyl lithium, followed by the reaction of the resulting compound with 2,3-dihydrothiophene-1,1-dioxide. The final step involves the reaction of the intermediate compound with ethyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological and pathological processes. This compound has been used in various studies to investigate the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-8-20-13-7-5-4-6-12(13)18-17(19)16-15-14(11-23-16)21-9-10-22-15/h4-7,11H,2-3,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFPLKRWFALDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C3C(=CS2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-(1-{[5-(4H-1,2,4-triazol-3-ylthio)-2-furyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6103676.png)
![N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6103692.png)

![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6103713.png)
![2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6103715.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6103729.png)
![2-allyl-6-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6103735.png)

![N-[1-(4-chlorophenyl)ethyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6103744.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole](/img/structure/B6103763.png)
![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)